

# Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

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## Compound of Interest

Compound Name: (4-Phenylpyridin-2-YL)methanol

Cat. No.: B1610890

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**(4-Phenylpyridin-2-YL)methanol**, identified by the CAS number 55218-73-0, is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.<sup>[1][2][3]</sup> Its unique structure, which combines a pyridine ring with a phenyl group and a methanol substituent, renders it a valuable building block for the creation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, particularly its emerging role in the development of novel therapeutics. The insights and protocols detailed herein are designed to empower researchers in their pursuit of innovative chemical entities.

## Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. The key physicochemical data for **(4-Phenylpyridin-2-YL)methanol** are summarized below.

Property	Value	Source(s)
CAS Number	55218-73-0	<sup>[1][2][3]</sup>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO	<sup>[2][3]</sup>
Molecular Weight	185.23 g/mol	<sup>[3]</sup>
SMILES	<chem>OCc1nc(ccc1)c2ccccc2</chem>	<sup>[2]</sup>
Purity	Typically ≥95%	<sup>[3]</sup>

While extensive experimental data for this specific isomer is not broadly published, related pyridine methanol derivatives are generally crystalline solids. For instance, the parent compound 4-Phenylpyridine is a light brown crystalline solid with a melting point of 77-78 °C.[4]

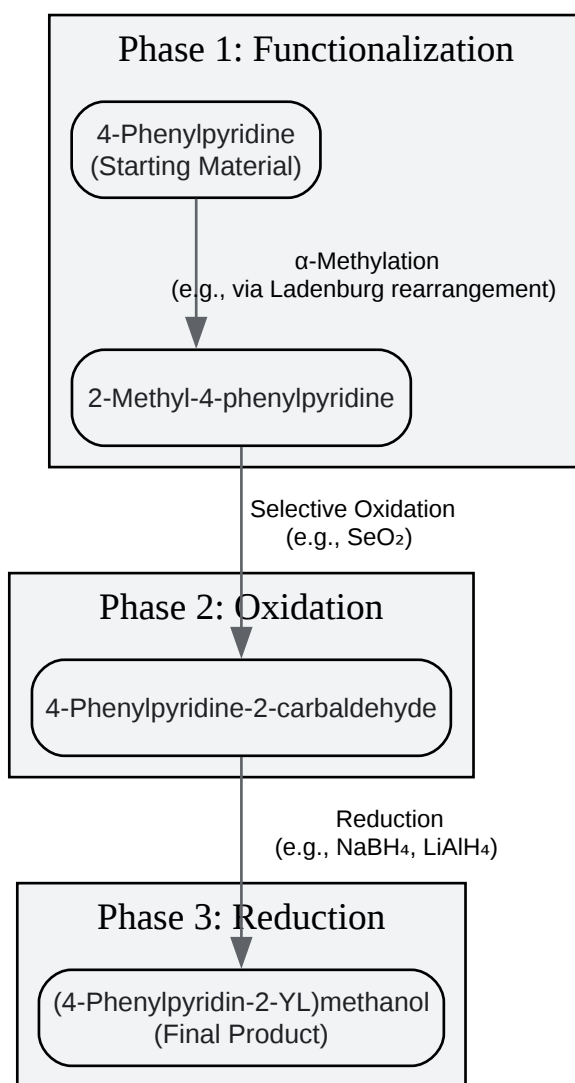
## Synthesis and Mechanistic Considerations

The synthesis of **(4-Phenylpyridin-2-YL)methanol** is not extensively detailed in publicly available literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a logical and efficient pathway involves the reduction of a suitable precursor, such as 2-formyl-4-phenylpyridine or a corresponding carboxylic acid derivative.

A prevalent method for synthesizing similar pyridinyl methanol structures is the asymmetric hydrogenation of the corresponding ketone. This approach is particularly valuable for producing chiral alcohols with high enantioselectivity, which is often a critical requirement in drug development.[5][6]

## Logical Synthesis Workflow

The following diagram illustrates a plausible and widely utilized synthetic approach, starting from the related compound 4-phenylpyridine.



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Caption: Plausible synthetic workflow for **(4-Phenylpyridin-2-YL)methanol**.

## Experimental Protocol: Asymmetric Hydrogenation (Exemplary)

The following protocol is adapted from methodologies used for structurally similar compounds and serves as an authoritative template for researchers.[5][6] This specific example details the asymmetric hydrogenation of a ketone precursor to yield a chiral alcohol.

Objective: To synthesize an enantiomerically enriched pyridinyl methanol derivative from its corresponding ketone.

Materials:

- Phenyl(pyridin-2-yl)methanone (ketone precursor)
- Chiral ligand (e.g., a BINAP derivative)
- Metal complex (e.g.,  $[\text{Ir}(\text{COD})\text{Cl}]_2$ )
- Methanol (solvent)
- Base (e.g., Lithium tert-butoxide)
- Hydrogen gas ( $\text{H}_2$ )
- High-pressure autoclave

Step-by-Step Methodology:

- Catalyst Preparation:
  - In an inert argon atmosphere, add the chiral ligand and the metal complex to a reaction flask.
  - Add anhydrous methanol as the solvent.
  - Stir the mixture at room temperature (e.g.,  $25^\circ\text{C}$ ) for approximately 30-60 minutes to allow for the formation of the active catalyst.
- Hydrogenation Reaction:
  - In a high-pressure autoclave, charge the phenyl(pyridin-2-yl)methanone, the pre-formed catalyst solution, additional methanol, and the base.
  - Seal the autoclave and purge with hydrogen gas.
  - Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).

- Heat the reaction mixture to the target temperature (e.g., 40-80°C) and maintain stirring for 8-12 hours.
- Work-up and Isolation:
  - After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
  - Concentrate the reaction mixture under reduced pressure to remove the methanol.
  - Add water to the residue and perform an extraction with an organic solvent, such as ethyl acetate.
  - Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
- Purification and Analysis:
  - Purify the crude product using column chromatography or recrystallization.
  - Analyze the final product for purity (e.g., via HPLC) and enantiomeric excess (e.g., via chiral HPLC). Yields for such reactions are often high, potentially exceeding 95%, with enantiomeric excess values (ee) also reaching over 95%.<sup>[5]</sup>

## Applications in Drug Discovery and Development

The (pyridin-2-yl)methanol scaffold is a cornerstone in the design of novel bioactive molecules. Its structural features allow it to serve as a versatile intermediate for creating compounds that can interact with specific biological targets.

### Central Role in TRPV3 Antagonist Development

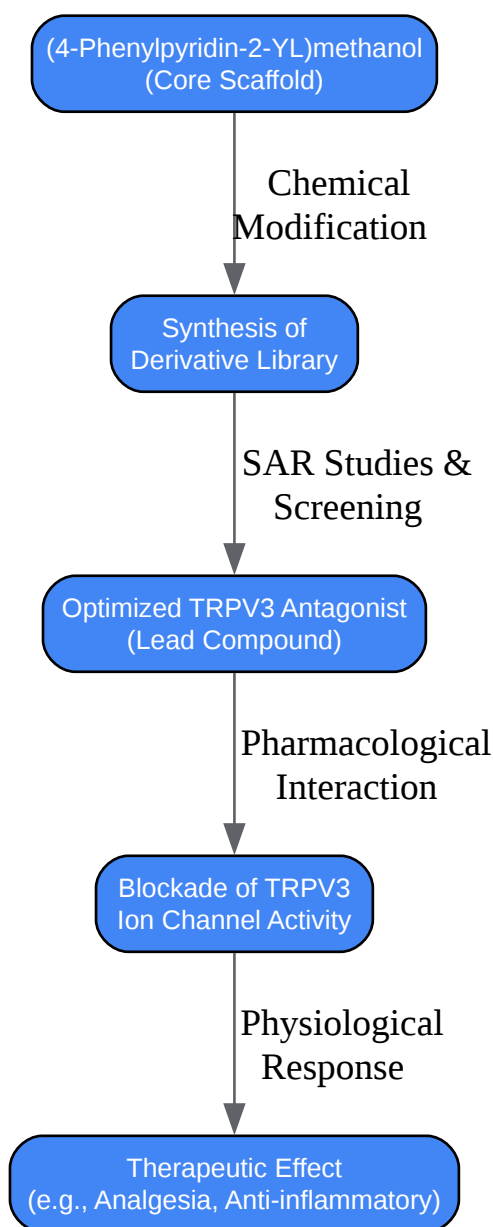
A significant application of **(4-Phenylpyridin-2-YL)methanol** and its derivatives is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.<sup>[7][8]</sup>

- **Therapeutic Target:** TRPV3 is a cation channel found in tissues such as the skin, spinal cord, and dorsal root ganglia. It is implicated in a range of physiological processes, including pain

sensation, inflammation, and skin disorders.[7]

- Mechanism of Action: By developing selective antagonists that block the activity of the TRPV3 channel, it is possible to modulate these pathways. This offers a promising therapeutic strategy for conditions like neuropathic pain and other central pain disorders.[7]
- Drug Candidate Development: Research has shown that optimizing molecules containing the pyridinyl methanol moiety can lead to potent and selective TRPV3 antagonists. These compounds have demonstrated favorable preclinical profiles, highlighting their potential for further development into clinically effective drugs.[7][8]

The following diagram illustrates the logical relationship between the core chemical scaffold and its therapeutic application.



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Caption: Pathway from chemical scaffold to therapeutic application.

## Safety and Handling

While specific GHS hazard data for **(4-Phenylpyridin-2-YL)methanol** is not readily available, data for the closely related isomer (4-(Pyridin-2-yl)phenyl)methanol (CAS 98061-39-3) indicates potential hazards.[9] Researchers should handle this class of compounds with appropriate care, assuming the following potential risks until specific data is obtained:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Standard laboratory safety protocols should be strictly followed:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation, ingestion, and direct contact with skin and eyes.

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